Cas no 65738-69-4 (2-((Adamantan-1-ylmethyl)amino)ethanol)

2-((Adamantan-1-ylmethyl)amino)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-((Adamantan-1-ylmethyl)amino)ethanol
- 2-[(Adamantan-1-ylmethyl)-amino]-ethanol
- 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]ethanol
- 2-(1-adamantylmethylamino)ethanol
- HMS2726M24
- 2-[(adamantan-1-ylmethyl)amino]ethanol
- 65738-69-4
- CHEMBL1903483
- 2-[(1-adamantylmethyl)amino]ethanol
- SCHEMBL21724708
- BRD-K28044093-001-08-2
- 2-((Adamantan-1-ylmethyl)amino)ethan-1-ol
- AKOS000124917
- DTXSID00390312
- 2-[(Adamantan-1-ylmethyl)amino]-ethanol
- CS-0322708
- AH-034/08839011
- HMS1698C14
- SMR000291104
- MLS000718836
-
- MDL: MFCD01838438
- Inchi: InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2
- InChI Key: PXQHUVHSOLQIQZ-UHFFFAOYSA-N
- SMILES: C(CO)NCC12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 209.17800
- Monoisotopic Mass: 209.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.075
- Boiling Point: 340.4°C at 760 mmHg
- Flash Point: 117.1°C
- Refractive Index: 1.541
- PSA: 32.26000
- LogP: 2.17560
2-((Adamantan-1-ylmethyl)amino)ethanol Security Information
2-((Adamantan-1-ylmethyl)amino)ethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-((Adamantan-1-ylmethyl)amino)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM281211-5g |
2-((Adamantan-1-ylmethyl)amino)ethanol |
65738-69-4 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1393378-1g |
2-((Adamantan-1-ylmethyl)amino)ethan-1-ol |
65738-69-4 | 95+% | 1g |
¥2125.00 | 2024-05-05 | |
Chemenu | CM281211-5g |
2-((Adamantan-1-ylmethyl)amino)ethanol |
65738-69-4 | 95% | 5g |
$825 | 2021-06-15 |
2-((Adamantan-1-ylmethyl)amino)ethanol Related Literature
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on 2-((Adamantan-1-ylmethyl)amino)ethanol
Introduction to 2-((Adamantan-1-ylmethylamino)ethanol) and Its Significance in Modern Chemical Research
2-((Adamantan-1-ylmethylamino)ethanol), with the CAS number 65738-69-4, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural framework, combines the rigidity of the adamantane group with the flexibility of the ethanol moiety, making it a versatile scaffold for various applications. The Adamantan-1-ylmethylamino part of its name highlights its potential as a building block for more complex structures, while the ethanol group suggests properties that could be beneficial in drug delivery systems and bioavailability enhancement.
The compound's significance is further underscored by its potential applications in the development of novel therapeutic agents. Recent studies have explored its utility in creating ligands for metal-based therapies, where the adamantane moiety can serve as a stable platform for coordinating with metal ions. This approach has shown promise in targeting specific biological pathways, particularly those involving enzymes and receptors that are critical in diseases such as cancer and neurodegenerative disorders.
In addition to its role in metal-based therapies, 2-((Adamantan-1-ylmethylamino)ethanol) has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. The adamantane group provides a non-racemic environment, which can influence the stereochemistry of reactions involving this compound. Such applications are crucial in pharmaceuticals, where enantiomeric purity is often a determining factor in the efficacy and safety of drug candidates.
The compound's structural features also make it an attractive candidate for materials science applications. Researchers have been exploring its use in creating polymers with enhanced thermal stability and mechanical strength. The adamantane group's resistance to chemical degradation and its ability to form stable interactions with other molecules make it an ideal candidate for these applications. Furthermore, the ethanol moiety can be functionalized to introduce additional properties, such as solubility or reactivity, depending on the desired outcome.
Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-((Adamantan-1-ylmethylamino)ethanol)'s behavior. Molecular dynamics simulations have revealed insights into how this compound interacts with biological targets, providing valuable information for drug design. These simulations have shown that the adamantane group can effectively penetrate hydrophobic pockets of proteins, while the ethanol moiety remains solvent-exposed, facilitating interactions with polar residues. This dual nature makes it a promising candidate for designing molecules that can selectively bind to specific targets.
The synthesis of 2-((Adamantan-1-ylmethylamino)ethanol) has also seen significant advancements. New synthetic routes have been developed that improve yield and purity, making it more accessible for research purposes. These methods often involve multi-step reactions that require careful optimization to ensure high efficiency. The use of catalytic systems has also been explored to streamline the synthesis process, reducing the number of steps and minimizing waste.
In conclusion, 2-((Adamantan-1-ylmethylamino)ethanol) is a compound with diverse applications across multiple fields of research. Its unique structural features make it a valuable tool for developing novel therapeutic agents, chiral auxiliaries, and advanced materials. As research continues to uncover new possibilities for this molecule, its importance in chemical biology and pharmaceutical science is likely to grow even further.
65738-69-4 (2-((Adamantan-1-ylmethyl)amino)ethanol) Related Products
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)




